

# VBI-1901 vs. Chemotherapy in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of the immunotherapeutic vaccine VBI-1901 against standard chemotherapy in the context of glioblastoma, based on available clinical trial data.

This guide provides a detailed comparison of VBI-1901, an investigational cancer vaccine, and traditional chemotherapy for the treatment of recurrent glioblastoma (GBM). Due to the limited availability of public preclinical data directly comparing VBI-1901 with chemotherapy, this guide will focus on the analysis of clinical trial results where such comparisons have been made.

#### Overview of VBI-1901

VBI-1901 is an immunotherapeutic vaccine designed to treat glioblastoma, a highly aggressive form of brain cancer. It is based on enveloped virus-like particle (eVLP) technology. The vaccine targets two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein B (gB) and phosphoprotein 65 (pp65), which are found in over 90% of GBM tumors. The presence of these viral proteins on tumor cells allows the immune system to recognize and attack the cancer cells as if they were foreign invaders. VBI-1901 is administered with a granulocytemacrophage colony-stimulating factor (GM-CSF) adjuvant to enhance the immune response.

#### **Mechanism of Action: VBI-1901**

VBI-1901 works by stimulating the patient's own immune system to target and destroy cancer cells.





Click to download full resolution via product page

# Standard Chemotherapy for Recurrent Glioblastoma



The standard of care for recurrent GBM often involves chemotherapy. These cytotoxic agents work by killing rapidly dividing cells, a hallmark of cancer. Commonly used chemotherapy drugs for recurrent GBM include:

- Temozolomide (TMZ): An oral alkylating agent that damages the DNA of cancer cells.
- Carmustine (BCNU): A nitrosourea that cross-links DNA, leading to cell death.
- Lomustine (CCNU): Another nitrosourea that functions similarly to carmustine.
- Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF),
  thereby preventing the formation of new blood vessels that tumors need to grow.

## Clinical Data: VBI-1901 vs. Chemotherapy

The most direct comparison between VBI-1901 and chemotherapy comes from ongoing clinical trials. The following tables summarize the available data from studies in patients with recurrent glioblastoma.

Table 1: Efficacy of VBI-1901 vs. Standard of Care Chemotherapy in Recurrent GBM (Phase 2b Study -

**Interim Data**)

| Metric                     | VBI-1901 Arm (n=7)                      | Standard of Care<br>(Carmustine or Lomustine)<br>Arm (n=6) |
|----------------------------|-----------------------------------------|------------------------------------------------------------|
| Disease Control Rate (DCR) | 43% (3 out of 7 patients)[1]            | 0% (0 out of 6 patients)[1]                                |
| Partial Response (PR)      | 1 patient (with 67% tumor reduction)[1] | 0 patients[1]                                              |
| Stable Disease (SD)        | 2 patients[1]                           | 0 patients[1]                                              |

Note: Data as of May 15, 2024. DCR is the sum of complete responses, partial responses, and stable disease.



Table 2: Overall Survival of VBI-1901 in Recurrent GBM

(Phase 1/2a Study)

| Treatment                                            | Median Overall Survival (mOS) |
|------------------------------------------------------|-------------------------------|
| VBI-1901                                             | 12.9 months[2]                |
| Historical Benchmark (Standard-of-Care Chemotherapy) | ~8 months[2]                  |

## **Experimental Protocols**

As the available comparative data is from clinical trials, the methodologies provided below are based on the design of these trials.

**VBI-1901 Clinical Trial Protocol (Phase 2b)** 





Click to download full resolution via product page

- Study Design: A multi-center, randomized, controlled, open-label study.
- Patient Population: Patients with first recurrent glioblastoma.
- Intervention Arm: VBI-1901 administered intradermally in combination with GM-CSF.
- Control Arm: Standard-of-care chemotherapy, consisting of either carmustine or lomustine.
- Primary Endpoints: Overall survival and tumor response rates.



### **Summary and Conclusion**

The available clinical data suggests that VBI-1901 may offer a promising alternative to standard chemotherapy for patients with recurrent glioblastoma. Interim results from a Phase 2b study show a notably higher disease control rate for VBI-1901 compared to the standard-of-care chemotherapy arm. Furthermore, data from a Phase 1/2a study indicates an improvement in median overall survival compared to historical benchmarks for chemotherapy.

It is important to note that these are findings from ongoing clinical trials and not from direct head-to-head preclinical studies in cancer models. The final results from the Phase 2b trial will be crucial for a more definitive comparison. However, the current data supports the continued investigation of VBI-1901 as a potential new treatment modality for this challenging disease. The immunotherapeutic approach of VBI-1901, which leverages the patient's immune system, represents a significant departure from the cytotoxic mechanism of traditional chemotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. vbivaccines.com [vbivaccines.com]
- 2. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [VBI-1901 vs. Chemotherapy in Glioblastoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380474#psb-1901-versus-chemotherapy-in-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com